molecular formula C8H7ClO2 B106704 4-Chloro-2-methylbenzoic acid CAS No. 7499-07-2

4-Chloro-2-methylbenzoic acid

Cat. No. B106704
CAS RN: 7499-07-2
M. Wt: 170.59 g/mol
InChI Key: XXFKOBGFMUIWDH-UHFFFAOYSA-N
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Patent
US06479508B1

Procedure details

In a dry round-bottomed flask (3 L) equipped with a mechanical stirrer under N2, anhydrous N,N,N′,N′-tetramethylethylethylenediamine (TMEDA, 99.7 mL, 660 mmol, 2.2 eq.) and anhydrous THF (600 mL) were added and the mixture was cooled to −90° C. in a bath of liquid N2/EtOH. Freshly titrated sec-BuLi (550 mL, 1.2M in cyclohexane, 660 mmol., 2.2 eq.) was added slowly via cannula as to maintain the temperature at −50° C. The solution was cooled to −90° C. and 4-chlorobenzoic acid (47.0 g in 400 mL anhydrous THF, 300 mmol) was added slowly via cannula, while stirring carefully to maintain the temperature at −90° C. The reaction mixture was stirred at −90° C. for 1 h before allowed to warm-up to −80° C. and CH3I (80 mL, 1.28 moles) was added very slowly. The reaction mixture was stirred for 10 min at −80° C., then quenched slowly with H2O (600 mL) and allowed to warm-up to room temperature. The aqueous layer was separated, washed with Et2O (2×500 mL) and then acidified with HCl (2.5 N, 600 mL) while cooling in an ice bath; cooling was continued for 16 h at 4° C. to allow crystallization of the desired product. The crude product was dried under vacuum and over anhydrous P2O5 and then re-crystallized from hot toluene (700 mL) to obtain pure 4-chloro-2-methylbenzoic acid (40 g).
Name
N,N,N′,N′-tetramethylethylethylenediamine
Quantity
99.7 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
N2 EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]N(C)C(CC)CN(C)C.N#N.CCO.[Li]C(CC)C.[Cl:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[CH:24][CH:23]=1.CI>C1COCC1>[Cl:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[C:24]([CH3:1])[CH:23]=1 |f:1.2|

Inputs

Step One
Name
N,N,N′,N′-tetramethylethylethylenediamine
Quantity
99.7 mL
Type
reactant
Smiles
CN(C(CN(C)C)CC)C
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
N2 EtOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N.CCO
Step Three
Name
Quantity
550 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
ClC1=CC=C(C(=O)O)C=C1
Step Five
Name
Quantity
80 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
while stirring carefully
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry round-bottomed flask (3 L) equipped with a mechanical stirrer under N2
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −90° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at −90° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −90° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm-up to −80° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 min at −80° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
quenched slowly with H2O (600 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm-up to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with Et2O (2×500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
crystallization of the desired product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried under vacuum and over anhydrous P2O5
CUSTOM
Type
CUSTOM
Details
re-crystallized from hot toluene (700 mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.